MPZP is a small molecule that acts as a selective antagonist of the CRF1 receptor [, , ]. CRF1 receptors are part of the brain's stress response system and are involved in various physiological and behavioral responses to stress, including anxiety and addiction [, , ]. Due to its role in modulating the CRF system, MPZP is primarily used in preclinical research to investigate the role of CRF1 receptors in various neurological and behavioral processes, particularly those related to stress, addiction, and anxiety.
MPZP acts as a competitive antagonist at the CRF1 receptor [, , ]. This means that it binds to the CRF1 receptor, preventing the endogenous ligand, corticotropin-releasing factor (CRF), from binding and activating the receptor. By blocking CRF signaling, MPZP can modulate the downstream effects of CRF, which are implicated in stress responses, anxiety-like behavior, and addiction-related behaviors.
MPZP has been used to study the role of CRF1 receptors in alcohol dependence []. Research indicates that MPZP can attenuate the increased alcohol intake observed in alcohol-dependent rats, suggesting that CRF1 receptors contribute to dependence-induced changes in alcohol's reinforcing effects [].
Studies have employed MPZP to explore its effects on heroin withdrawal-induced anxiety in rats []. Findings demonstrate that MPZP effectively blocks the potentiated acoustic startle response (ASR) observed during heroin withdrawal, indicating a potential role for CRF1 receptors in mediating the heightened anxiety experienced during withdrawal [].
Research has utilized MPZP to investigate its impact on anxiety-like behavior and hyperalgesia (increased sensitivity to pain) in rats with extended access to nicotine, a model mimicking aspects of tobacco dependence in humans []. Results show that MPZP can prevent abstinence-induced increases in anxiety-like behavior, nociceptive hypersensitivity, and excessive nicotine intake, suggesting that CRF1 receptor activation plays a crucial role in the emergence of these withdrawal symptoms [].
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1